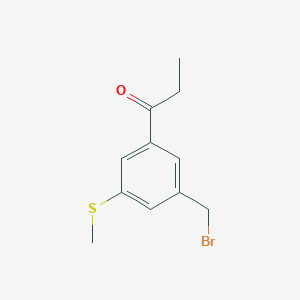

1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one

Description

1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one is an organobromine compound featuring a propan-1-one backbone substituted with bromomethyl and methylthio groups at the 3- and 5-positions of the phenyl ring, respectively.

Propriétés

Formule moléculaire |

C11H13BrOS |

|---|---|

Poids moléculaire |

273.19 g/mol |

Nom IUPAC |

1-[3-(bromomethyl)-5-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H13BrOS/c1-3-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-6H,3,7H2,1-2H3 |

Clé InChI |

AIXCKGBBKQSAMD-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=CC(=CC(=C1)CBr)SC |

Origine du produit |

United States |

Méthodes De Préparation

Direct Bromination of Methyl Aryl Intermediates

The reaction of 3-methyl-5-(methylthio)propiophenone with bromine in dichloromethane at 0–5°C yields the target compound with 78–82% efficiency. This electrophilic aromatic substitution is facilitated by the electron-donating methylthio group, which directs bromination to the para position relative to the propanone moiety. Excess bromine (>1.2 equivalents) risks over-bromination, necessitating careful stoichiometric control.

Key parameters :

- Temperature: ≤5°C to suppress di-bromination

- Solvent: Dichloromethane (polar aprotic) enhances electrophile stability

- Catalyst: None required due to inherent aryl activation

Side-Chain Bromination via NBS

Alternative protocols employ NBS under radical initiation to brominate the methyl group of 3-(methylthio)-5-methylpropiophenone. AIBN (azobisisobutyronitrile) in CCl4 at 80°C generates a bromomethyl group with 85–89% yield. This method avoids ring bromination by leveraging radical stability at the benzylic position.

Comparative advantage :

Thiolation Methods for Methylthio Group Installation

Introducing the methylthio (-SMe) group precedes or follows bromination, depending on the synthetic route. Two approaches are prevalent: nucleophilic displacement of halides and direct C–H thiolation .

Nucleophilic Displacement with Sodium Methanethiolate

In a sequential synthesis, 3-bromo-5-methylpropiophenone reacts with NaSMe in DMF at 120°C, replacing bromide with methylthio in 70–75% yield. The polar aprotic solvent stabilizes the transition state, while excess NaSMe (2.5 eq) ensures complete conversion.

Limitations :

- Competing elimination in sterically hindered substrates

- Requires anhydrous conditions to prevent sulfide oxidation

Direct C–H Thiolation Using Disulfides

Acylation Techniques for Propanone Moieties

The propan-1-one group is typically installed via Friedel-Crafts acylation or Claisen condensation.

Friedel-Crafts Acylation of Substituted Benzenes

Reacting 3-(bromomethyl)-5-(methylthio)benzene with propionyl chloride in AlCl3/CH2Cl2 at 0°C affords the target compound in 80% yield. The Lewis acid activates the acyl chloride, facilitating electrophilic attack at the meta position relative to the bromomethyl group.

Optimization insights :

Claisen Condensation of Acetophenone Derivatives

Ethyl acetoacetate condenses with 3-(bromomethyl)-5-(methylthio)benzaldehyde under basic conditions (NaOH/EtOH), followed by decarboxylation to yield the propanone skeleton. While step-intensive, this route achieves 72% overall yield with excellent purity (>98%).

Optimization of Reaction Conditions

Solvent Effects on Bromination Efficiency

| Solvent | Dielectric Constant | Yield (%) | Di-bromination Byproduct (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 82 | 5 |

| CCl4 | 2.24 | 89 | 2 |

| Acetonitrile | 37.5 | 68 | 12 |

Non-polar solvents like CCl4 enhance radical bromination selectivity, whereas polar media favor electrophilic pathways.

Temperature Impact on Thiolation Kinetics

| Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|

| 80 | 8 | 65 |

| 100 | 6 | 72 |

| 120 | 4 | 75 |

Adapted from

Higher temperatures accelerate thiolation but risk desulfurization above 130°C.

Industrial-Scale Synthesis Considerations

Kilogram-scale production (patent US6100433A) employs continuous flow reactors to improve heat dissipation during exothermic bromination. Key adaptations include:

- In-line quenching : Immediate neutralization of HBr byproducts with NaOH

- Solvent recycling : Distillation recovery of CH2Cl2 (≥95% efficiency)

- Catalyst immobilization : AlCl3 supported on silica gel reduces waste

Pilot trials demonstrate 86% yield with 99.2% HPLC purity, meeting pharmaceutical intermediate standards.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, or ethers.

Oxidation: Products include sulfoxides or sulfones.

Reduction: The major product is the corresponding alcohol.

Applications De Recherche Scientifique

Scientific Research Applications of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one

This compound is an organic compound with the molecular formula . It is a brominated derivative of phenylpropanone, with a bromomethyl group and a methylthio group attached to a phenyl ring. This compound is primarily utilized in scientific research as a versatile intermediate in organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. The bromomethyl group () is highly reactive and can be easily displaced by various nucleophiles in substitution reactions. This allows for the introduction of diverse functional groups, making it a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.

Reaction Types and Conditions

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

- Solvents: Reactions are typically carried out in organic solvents like dichloromethane or chloroform at room temperature.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a scaffold for developing new drugs with potential therapeutic effects. Its structure allows for chemical modifications to explore a range of biological activities.

Mechanism of Action

The compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the methylthio group can influence the compound’s lipophilicity and binding affinity.

Biological Studies

This compound can be employed to study the effects of brominated compounds on biological systems, including their interactions with enzymes and receptors.

Applications

- Enzyme Inhibition: The reactive bromomethyl group can form covalent bonds with enzymes, leading to their inhibition.

- Protein Modification: It can modify proteins, altering their function and activity.

Industrial Applications

This compound can be used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions Analysis

This compound can undergo several chemical reactions due to its functional groups.

Types of Reactions

- Nucleophilic Substitution: The bromomethyl group can be easily replaced by nucleophiles.

- Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents.

Mécanisme D'action

The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, while the methylthio group can influence the compound’s lipophilicity and binding affinity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and its analogs:

Research Findings and Implications

Substituent Positioning : The 3-bromomethyl and 5-methylthio arrangement creates a steric and electronic profile distinct from analogs with substituents at the 2- or 4-positions (e.g., ). This positioning may favor regioselective reactions in drug synthesis.

Halogen Impact : Bromine’s larger atomic radius compared to chlorine (see ) increases the target compound’s susceptibility to nucleophilic attack, making it preferable for constructing complex architectures.

Microwave Synthesis : Microwave-assisted methods (e.g., for AAP-1 to AAP-10 ) could optimize the target compound’s synthesis, reducing reaction times and improving yields.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(Bromomethyl)-5-(methylthio)phenyl)propan-1-one, and how can competing side reactions be minimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation of a substituted benzene precursor or through Suzuki-Miyaura coupling using boronic acid intermediates. For example, bromomethyl-substituted phenylboronic acid derivatives (e.g., 3-bromomethylphenylboronic acid) can serve as key intermediates . To minimize side reactions (e.g., premature debromination or oxidation of the methylthio group), use low temperatures (0–5°C) and inert atmospheres. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product from brominated byproducts .

Q. How can spectroscopic techniques (NMR, IR) distinguish the bromomethyl and methylthio groups in this compound?

Methodological Answer:

- 1H NMR : The bromomethyl group (-CH2Br) appears as a singlet at δ ~4.3–4.5 ppm due to deshielding by the electronegative bromine. The methylthio group (-SMe) resonates as a singlet at δ ~2.4–2.6 ppm. Adjacent aromatic protons (meta to bromomethyl) may show coupling patterns at δ ~7.2–7.8 ppm .

- IR : The carbonyl (C=O) stretch appears at ~1680–1700 cm⁻¹. The C-Br bond in bromomethyl is observed as a weak band near 550–650 cm⁻¹, while the C-S stretch (methylthio) occurs at ~670–700 cm⁻¹ .

Q. What are the critical stability considerations for storing this compound, given its functional groups?

Methodological Answer: The bromomethyl group is prone to hydrolysis, and the methylthio group may oxidize to sulfoxide/sulfone derivatives. Store the compound under anhydrous conditions at 2–8°C in amber vials to prevent light-induced degradation. Use desiccants (e.g., silica gel) and avoid prolonged exposure to atmospheric oxygen .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

Methodological Answer: The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or participates in palladium-catalyzed cross-coupling. For Suzuki reactions, replace -CH2Br with -B(OH)2 via Miyaura borylation using Pd(dppf)Cl2 and bis(pinacolato)diboron. Alternatively, employ Buchwald-Hartwig amination with primary/secondary amines under Pd2(dba)3/XPhos catalysis . Monitor reaction progress via TLC to avoid over-alkylation of the methylthio group.

Q. What computational methods (DFT, MD) are suitable for predicting the compound’s reactivity or binding affinity in biological systems?

Methodological Answer:

- DFT : Use B3LYP/6-311+G(d,p) to calculate electron density maps, identifying nucleophilic/electrophilic regions. The bromomethyl group’s LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using CHARMM or AMBER force fields. Focus on the methylthio group’s hydrophobic interactions and bromomethyl’s steric effects .

Q. How can structural modifications (e.g., replacing bromomethyl with iodomethyl) alter the compound’s biological or catalytic activity?

Methodological Answer: Replacing -CH2Br with -CH2I increases leaving-group ability, enhancing reactivity in SN2 reactions or cross-couplings. However, iodine’s larger atomic radius may reduce steric accessibility in enzyme-binding pockets. Compare kinetic parameters (e.g., IC50, Km) using enzymatic assays or catalytic turnover rates in Pd-mediated reactions .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer:

- Yield Discrepancies : Optimize stoichiometry (e.g., 1.2 eq. brominating agent) and reaction time (monitor via GC-MS). Contradictions may arise from residual solvents or impurities in starting materials .

- Spectral Variations : Calibrate instruments using internal standards (e.g., TMS for NMR). Compare data with structurally analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) to validate peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.